

Application Notes and Protocols for In Vitro Evaluation of 2-APB Derivatives

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Compound of Interest

Compound Name: 2-APB hydrochloride

Cat. No.: B160591

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Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool known for its complex and multifaceted effects on intracellular calcium (Ca^{2+}) signaling.[1] Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP_3) receptors, its activity extends to the modulation of various Transient Receptor Potential (TRP) channels and store-operated calcium entry (SOCE).[1][2][3] 2-APB and its derivatives often exhibit a bimodal, concentration-dependent activity, potentiating Ca^{2+} entry at low concentrations and inhibiting it at higher concentrations.[3][4] This complex pharmacology makes a systematic in vitro evaluation crucial for characterizing novel 2-APB derivatives.

These application notes provide a detailed experimental workflow, from initial screening using calcium imaging to in-depth biophysical characterization with patch-clamp electrophysiology, for assessing the activity of 2-APB derivatives on key molecular targets.

Key Molecular Targets of 2-APB and its Derivatives

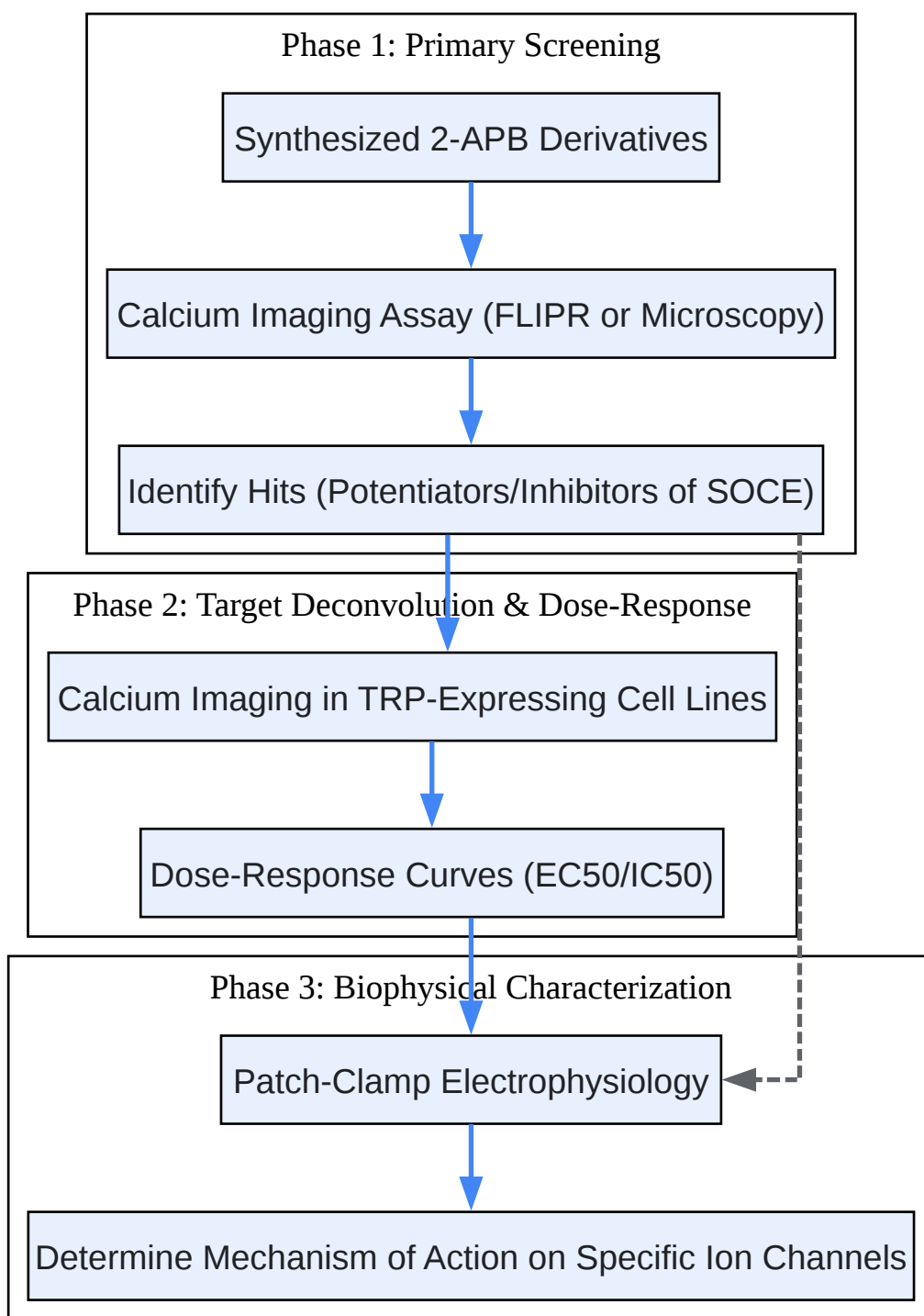
The primary targets for 2-APB and its analogs include:

- **Store-Operated Calcium Entry (SOCE):** A major Ca^{2+} influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca^{2+} stores. It involves the ER Ca^{2+} sensor STIM (Stromal Interaction Molecule) and the plasma membrane channel Orai.[4][5]

- **TRP Channels:** 2-APB is known to modulate a wide array of TRP channels. Notably, it activates thermosensitive channels like TRPV1, TRPV2, and TRPV3, while inhibiting others such as TRPC, TRPM3, TRPM7, and TRPM8.^[2]
- **IP₃ Receptors:** As antagonists of IP₃ receptors, 2-APB and its derivatives can block the release of Ca²⁺ from the ER.

Experimental Workflow

A systematic approach to characterizing 2-APB derivatives involves a multi-step process to determine their effects on cellular Ca²⁺ homeostasis and specific ion channels. The following workflow is recommended:

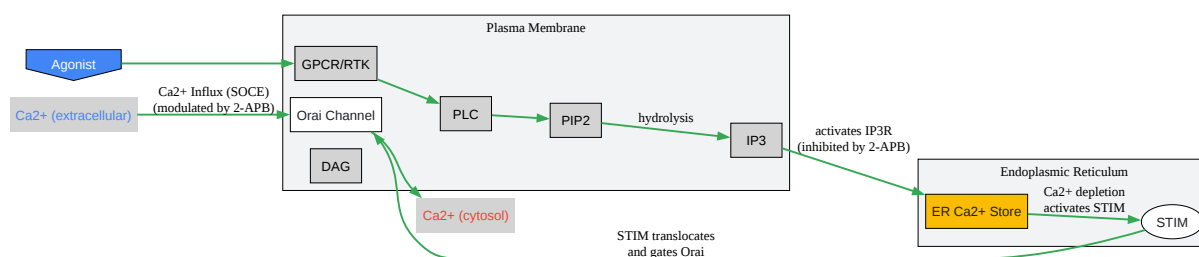


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Caption: High-level experimental workflow for characterizing 2-APB derivatives.

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

The SOCE pathway is a primary mechanism affected by 2-APB. Understanding this pathway is crucial for interpreting experimental data.



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Caption: Simplified signaling pathway for Store-Operated Calcium Entry (SOCE).

Data Presentation: Quantitative Analysis of 2-APB Derivatives

The following tables summarize hypothetical quantitative data for novel 2-APB derivatives compared to the parent compound.

Table 1: Effect of 2-APB Derivatives on Store-Operated Calcium Entry (SOCE)

Compound	Concentration (μM)	Effect on SOCE in MDA-MB-231 cells (% of control)
2-APB (Control)	10	150% (Potentiation)[4]
50	20% (Inhibition)[4]	
Derivative A	10	80% (Inhibition)
50	15% (Inhibition)	
Derivative B	10	120% (Weak Potentiation)
50	95% (No significant inhibition)	

Table 2: Modulation of TRP Channels by 2-APB Derivatives

Compound (at 50 μM)	TRPV1 Activation (Current Density, pA/pF)	TRPC6 Inhibition (%)
2-APB (Control)	150 ± 20	85 ± 5%
Derivative A	20 ± 5	95 ± 3%
Derivative B	250 ± 30	10 ± 2%

Experimental Protocols

Protocol 1: Calcium Imaging for SOCE Assessment

This protocol is designed to screen 2-APB derivatives for their effect on SOCE in an adherent cell line (e.g., MDA-MB-231 or HEK293) using a fluorescent Ca²⁺ indicator like Fura-2 AM.[4][6][7]

Materials:

- MDA-MB-231 cells
- DMEM with 10% FBS
- Fura-2 AM (or other suitable Ca²⁺ indicator)

- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS), Ca^{2+} -free
- HBSS with 2 mM CaCl_2
- Thapsigargin (SERCA inhibitor)
- 2-APB derivatives dissolved in DMSO
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (e.g., FLIPR) or fluorescence microscope

Procedure:

- Cell Plating: Seed MDA-MB-231 cells into a 96-well plate at a density that results in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.
 - Wash the cells once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with Ca^{2+} -free HBSS to remove extracellular dye.
- Baseline Measurement:
 - Add Ca^{2+} -free HBSS to the wells.
 - Measure the baseline fluorescence for 2-5 minutes. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[\[8\]](#)
- Store Depletion:

- To passively deplete ER Ca^{2+} stores, add thapsigargin (e.g., 1-2 μM) to the wells.[4]
- Continue recording fluorescence until the signal stabilizes, indicating store depletion.
- Compound Addition:
 - Add the 2-APB derivatives at various concentrations (e.g., 1 μM to 100 μM) to the wells. Incubate for 5-10 minutes. Include a vehicle control (DMSO).
- Initiation of SOCE:
 - Add HBSS containing CaCl_2 (final concentration 2 mM) to initiate Ca^{2+} influx through store-operated channels.
 - Record the fluorescence signal for another 10-15 minutes to capture the peak and plateau phases of Ca^{2+} entry.
- Data Analysis:
 - Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).
 - Quantify the SOCE response by calculating the area under the curve (AUC) or the peak fluorescence intensity after the addition of CaCl_2 .
 - Normalize the data to the vehicle control and plot dose-response curves to determine IC_{50} or EC_{50} values.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and is essential for detailed mechanistic studies of how 2-APB derivatives affect specific channels (e.g., Orai1, TRPV1) heterologously expressed in a cell line like HEK293.[9]

Materials:

- HEK293 cells transfected with the ion channel of interest (e.g., Orai1/STIM1 or TRPV3).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

- Borosilicate glass capillaries for pipette fabrication.
- Perfusion system for rapid solution exchange.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution for ICRAC (in mM): 120 Cs-glutamate, 8 MgCl₂, 10 HEPES, 20 BAPTA, 50 μM IP₃. pH adjusted to 7.2 with CsOH. (High BAPTA is used to chelate intracellular Ca²⁺ and fully activate STIM1).[4]
- Internal (Pipette) Solution for TRP Channels (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg. pH adjusted to 7.2 with KOH.

Procedure:

- Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Obtaining a Gigaseal and Whole-Cell Configuration:
 - Place a coverslip in the recording chamber and perfuse with the external solution.
 - Approach a cell with the micropipette and apply slight positive pressure.
 - Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
 - Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[9]
- Recording Ion Channel Currents:

- For ICRAC (Orai1/STIM1): After establishing the whole-cell configuration with the ICRAC internal solution, the current will develop over several minutes as BAPTA diffuses into the cell and depletes the stores. Hold the cell at 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) every 5 seconds to measure the current-voltage (I-V) relationship. [\[4\]](#)
- For TRP Channels: Use voltage-step protocols appropriate for the channel being studied. For example, to record TRPV3 currents, hold the cell at -60 mV and apply voltage steps from -100 to +100 mV.[\[10\]](#)
- Compound Application:
 - Once a stable baseline current is established, perfuse the cell with the external solution containing the 2-APB derivative at the desired concentration.
 - Record the current until a steady-state effect is observed.
 - Wash out the compound with the control external solution to check for reversibility.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., -80 mV for ICRAC or +80 mV for outward TRP currents).
 - Calculate the percentage of inhibition or potentiation compared to the baseline current.
 - Construct I-V plots to analyze changes in channel gating and permeation.
 - Generate dose-response curves to determine IC₅₀ or EC₅₀ values.

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